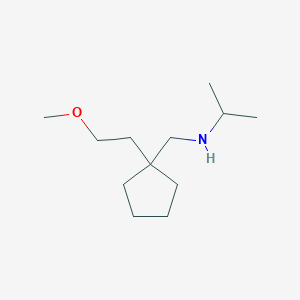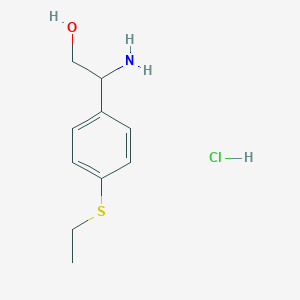
2-Amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and an ethylthio-substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(ethylthio)benzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the condensation of 4-(ethylthio)benzaldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a reducing agent and a suitable solvent.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The ethylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the ethylthio group may result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-(4-(methylthio)phenyl)ethanol hydrochloride: A structurally similar compound with a methylthio group instead of an ethylthio group.
2-Amino-2-(4-(ethylsulfonyl)phenyl)ethanol hydrochloride: A compound with an ethylsulfonyl group, offering different reactivity and applications.
Uniqueness
®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of the ethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high selectivity and specificity.
Eigenschaften
Molekularformel |
C10H16ClNOS |
|---|---|
Molekulargewicht |
233.76 g/mol |
IUPAC-Name |
2-amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H |
InChI-Schlüssel |
JGDTVARGZDKHFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(C=C1)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



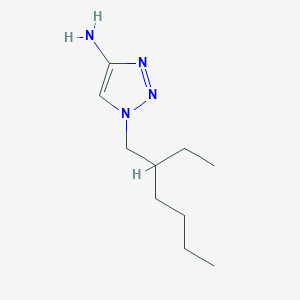
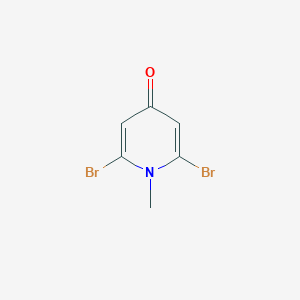

![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)


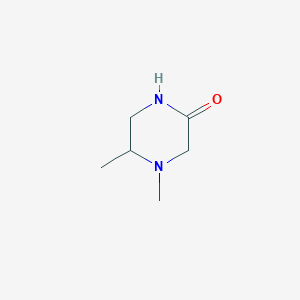
![5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15328304.png)
![2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B15328336.png)


